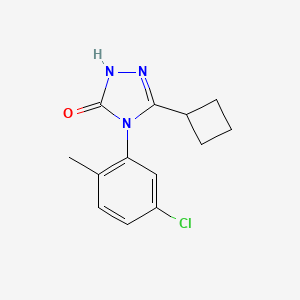![molecular formula C19H20F3N3O B4256627 2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazine](/img/structure/B4256627.png)
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazine
説明
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly referred to as TFP or TFPyP and is a member of the porphyrin family.
作用機序
The mechanism of action of TFPyP is based on its ability to generate reactive oxygen species (ROS) upon activation by light. The ROS generated by TFPyP can cause damage to cancer cells, leading to their death. TFPyP has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
TFPyP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress in cells. TFPyP has also been shown to induce apoptosis in cancer cells and can inhibit the growth of tumors. It has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
実験室実験の利点と制限
TFPyP has several advantages in lab experiments. It is readily available and can be synthesized easily. TFPyP is also highly stable and can be stored for long periods. However, TFPyP has some limitations in lab experiments. It is highly hydrophobic and can aggregate in aqueous solutions, leading to decreased efficacy. TFPyP also has limited solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
TFPyP has several future directions for research. One potential direction is the development of new derivatives of TFPyP with improved efficacy and solubility. Another potential direction is the use of TFPyP in combination with other therapies for cancer treatment. TFPyP can also be used as a tool for studying DNA structure and function. Further research is needed to fully understand the potential of TFPyP in scientific research.
Conclusion:
In conclusion, TFPyP is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The synthesis method of TFPyP has been well-established, and it has been extensively studied for its various applications in scientific research. TFPyP has several advantages in lab experiments, but also has some limitations. Future research is needed to fully understand the potential of TFPyP in scientific research.
科学的研究の応用
TFPyP has been extensively studied for its various applications in scientific research. It is commonly used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. TFPyP has also been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFPyP has been shown to have antioxidant properties and can protect against oxidative stress in cells. It has also been used as a probe for studying DNA structure and function.
特性
IUPAC Name |
pyrazin-2-yl-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-6-2-1-5-15(16)8-7-14-4-3-11-25(13-14)18(26)17-12-23-9-10-24-17/h1-2,5-6,9-10,12,14H,3-4,7-8,11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWHONZTWZDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-{[4-(4-morpholinyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B4256553.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4256559.png)
![5-{1-[(3E)-3-pentenoyl]-2-pyrrolidinyl}-N-(1-propyl-1H-1,2,3-triazol-4-yl)-2-thiophenecarboxamide](/img/structure/B4256567.png)
![N-{2-[1-(3-hydroxypropyl)-4-phenyl-1H-imidazol-5-yl]quinolin-6-yl}acetamide](/img/structure/B4256575.png)
![N-cyclohexyl-3-({[(5-ethyl-2-furyl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B4256584.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4256590.png)
![5-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B4256592.png)
![6-ethyl-2-morpholin-4-yl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B4256594.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4256604.png)

![4-ethyl-2-methyl-5-({1-[(3-methyl-1,2-benzisoxazol-5-yl)methyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4256640.png)
![ethyl {4-[(4-fluorophenyl)sulfonyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}acetate](/img/structure/B4256644.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4256660.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4256661.png)